molecular formula C22H21NO7 B2672870 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 847340-01-6

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2672870
CAS No.: 847340-01-6
M. Wt: 411.41
InChI Key: TVFLKXCEGBTJNT-UHFFFAOYSA-N
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Description

The compound “3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate” is a complex organic molecule. It contains a chromen-7-yl group, a morpholine-4-carboxylate group, and a methoxyphenoxy group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholine group would provide a cyclic amine structure, the chromen-7-yl group would provide a fused ring system with a ketone functional group, and the methoxyphenoxy group would provide an ether linkage with a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The morpholine ring, for example, is known to participate in a variety of reactions .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Chromen Derivatives : The compound plays a role in the synthesis of various chromen derivatives. For instance, it's used in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes (Obika et al., 2007).

  • Formation of Highly Substituted Pyrazoles : The compound is involved in reactions that lead to the formation of isomeric, highly substituted pyrazoles. These reactions are crucial in the development of new compounds with potential applications in various fields (Budzisz et al., 2004).

Medical Research Applications

  • Radioligand Imaging : Derivatives of the compound have been used in the synthesis of radioligands for imaging norepinephrine transporters, contributing to advancements in PET (Positron Emission Tomography) imaging technology (Lin & Ding, 2004).

  • Fluorescent Probes for Hypoxic Cells : The compound is also utilized in the development of fluorescent probes for detecting hypoxic cells, a crucial aspect in medical diagnostics and research, especially in cancer studies (Feng et al., 2016).

  • Metabolism Studies : Research has been conducted on the metabolism of derivatives of this compound, such as HM-30181, in rats. Understanding the metabolic pathways of such compounds is essential for drug development and safety assessments (Paek et al., 2006).

  • Antibacterial Effects : The compound's derivatives have been studied for their antibacterial effects. These studies contribute to the development of new antimicrobial agents and enhance our understanding of resistance mechanisms (Behrami & Dobroshi, 2019).

  • Imaging Agents for DNA Repair Enzyme in Cancer : Carbon-11-labeled derivatives have been synthesized for potential use as PET agents for imaging DNA-dependent protein kinase in cancer, highlighting the compound's role in oncological research (Gao et al., 2012).

Material Science Applications

  • Synthesis of Novel Chromone-Pyrimidine Derivatives : The compound is involved in the synthesis of chromone-pyrimidine coupled derivatives, which have applications in material science, particularly in the development of new materials with unique properties (Tiwari et al., 2018).

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(24)18-7-6-17(13-19(18)28-14)30-22(25)23-8-10-27-11-9-23/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFLKXCEGBTJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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